AZD-8186 is a small molecule inhibitor that targets phosphatidylinositol 3-kinase beta (PI3Kβ) and delta (PI3Kδ) []. These enzymes are part of a cell signaling pathway involved in cell growth, proliferation, and survival. Mutations or alterations in this pathway are frequently observed in various cancers [, ].
AZD-8186 works by specifically binding to the ATP-binding pocket of PI3Kβ and PI3Kδ, thereby preventing their activity. This inhibition disrupts the downstream signaling cascade, leading to decreased cell growth and survival, ultimately promoting cell death in cancer cells [, ].
Preclinical studies using cell lines and animal models have shown promising anti-tumor activity of AZD-8186, particularly in cancers with PTEN deficiency (PTEN is a tumor suppressor gene that negatively regulates PI3K signaling) [, ]. AZD-8186 demonstrated effectiveness as a monotherapy and even greater efficacy when combined with other anti-cancer drugs targeting different points in the signaling pathway [, ].